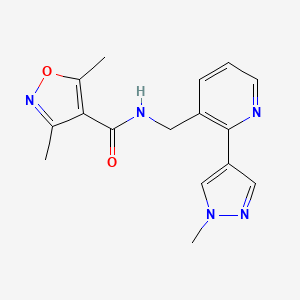

3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide

Description

3,5-Dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide is a heterocyclic compound featuring a central isoxazole ring substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 of the isoxazole is linked to a pyridine-pyrrole hybrid moiety, which includes a 1-methyl-1H-pyrazol-4-yl substituent.

Properties

IUPAC Name |

3,5-dimethyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-10-14(11(2)23-20-10)16(22)18-7-12-5-4-6-17-15(12)13-8-19-21(3)9-13/h4-6,8-9H,7H2,1-3H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAIBCKMEMZXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the cyclization and substitution processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and isoxazole scaffolds. For instance:

- Mechanisms of Action : Compounds similar to 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A study indicated that derivatives of pyrazolo[3,4-b]pyridine exhibited significant antiproliferative effects against various cancer cell lines by targeting mTORC1 activity and inducing autophagy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MIA PaCa-2 | < 0.5 | mTORC1 inhibition |

| Compound B | MCF7 | 0.46 | Aurora-A kinase inhibition |

| Compound C | HCT116 | 0.39 | CDK2 inhibition |

Anti-inflammatory Properties

The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways:

- Case Study : A series of benzimidazole derivatives demonstrated significant anti-inflammatory effects, suggesting that modifications to the pyrazole structure could yield similar results with the target compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazole and isoxazole rings can significantly affect biological activity:

| Substituent | Activity Change |

|---|---|

| Methyl group on pyrazole | Increased cytotoxicity |

| Hydroxyl group on isoxazole | Enhanced solubility |

Drug Development

Given its promising bioactivity, further research into This compound could lead to the development of new therapeutic agents for cancer treatment and other diseases.

Clinical Trials

Future clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. These studies should focus on its pharmacokinetics and potential side effects.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of specific kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to three related molecules from the literature:

Core Heterocyclic Frameworks

- Target Compound : Features an isoxazole core (5-membered ring with one oxygen and one nitrogen atom) fused to a pyridine-pyrrole system.

- (Compound 27) : Utilizes a pyridine-sulfonamide scaffold with a 4-butyl-3,5-dimethylpyrazole substituent. The sulfonamide group distinguishes it from the carboxamide in the target compound .

- (Compound 113) : Contains a pyrrole-carboxamide core with a trifluoromethylpyridine moiety. Unlike the target’s isoxazole, this compound’s pyrrole ring may alter π-stacking interactions in biological targets .

- (Compound 11) : Based on a benzenesulfonamide scaffold with a pyrazol-4-ylidene substituent. The amidine and sulfonamide groups contrast with the carboxamide and pyridine in the target compound .

Substituent Effects and Functional Groups

*Calculated using substituent contribution models.

Spectroscopic and Physicochemical Profiles

- IR Spectroscopy : The target compound’s carboxamide (C=O ~1680–1720 cm⁻¹) and pyridine C=N (~1600 cm⁻¹) stretches align with trends in (1726 cm⁻¹ for C=O) and (1617 cm⁻¹ for C=N) .

- NMR : The pyridine and pyrazole protons in the target compound (e.g., δ 7.5–8.5 ppm for aromatic Hs) resemble those in (δ 7.36–9.27 ppm) and (δ 7.35–8.56 ppm) .

- Solubility : The target’s pyridine-pyrrole system likely improves aqueous solubility compared to ’s chlorophenyl group but may reduce it relative to ’s sulfonamide .

Biological Activity

The compound 3,5-dimethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent studies and case reports.

Chemical Structure and Properties

The compound belongs to the class of isoxazole derivatives and incorporates a pyrazole moiety, which is known for diverse biological activities. Its structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

-

Cell Line Studies :

- The compound exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with half-maximal inhibitory concentration (IC50) values reported at 3.79 µM, 12.50 µM, and 42.30 µM respectively .

- In another study, derivatives of related pyrazole compounds demonstrated an IC50 value of 3.25 mg/mL against Hep-2 (laryngeal cancer) and 17.82 mg/mL against P815 (mastocytoma) cells .

- Mechanism of Action :

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent:

- COX Inhibition : Certain derivatives related to the compound have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), demonstrating superior anti-inflammatory activity compared to standard drugs like celecoxib .

Study 1: MIA PaCa-2 Pancreatic Cancer Cells

A study investigating the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on pancreatic cancer cells revealed an effective EC50 value of 10 µM in the MIA PaCa-2 cell line. The compounds were noted for their ability to reduce mTORC1 activity and increase autophagy levels .

Study 2: In Vivo Toxicity Assessment

Toxicity studies indicated that certain derivatives exhibited high LD50 values (>2000 mg/kg), suggesting a favorable safety profile for further development in therapeutic applications .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.